molecular formula C11H14ClN B8212900 N-(2-Chloro-5-methylbenzyl)cyclopropanamine

N-(2-Chloro-5-methylbenzyl)cyclopropanamine

Cat. No.: B8212900
M. Wt: 195.69 g/mol
InChI Key: UPRBXUUXXPLNDR-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-methylbenzyl)cyclopropanamine is an organic compound with the molecular formula C11H14ClN It is characterized by a cyclopropane ring attached to an amine group, which is further connected to a benzyl group substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-methylbenzyl)cyclopropanamine typically involves the reaction of 2-chloro-5-methylbenzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-methylbenzyl)cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted benzyl derivatives.

Scientific Research Applications

N-(2-Chloro-5-methylbenzyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-(2-Chloro-5-methylbenzyl)cyclopropanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and the benzyl group contribute to the compound’s binding affinity and specificity. The chlorine and methyl substituents can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloro-5-methylbenzyl)cyclopropanamine: Similar compounds include this compound and other benzyl-substituted cyclopropanamines.

    Structural Analogues: Compounds with similar structures, such as this compound, can be compared based on their chemical and biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzyl group and the presence of the cyclopropane ring

Properties

IUPAC Name

N-[(2-chloro-5-methylphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-2-5-11(12)9(6-8)7-13-10-3-4-10/h2,5-6,10,13H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRBXUUXXPLNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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